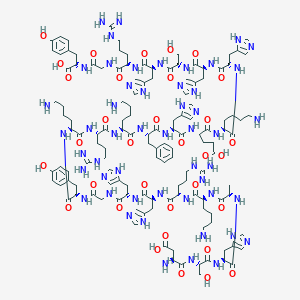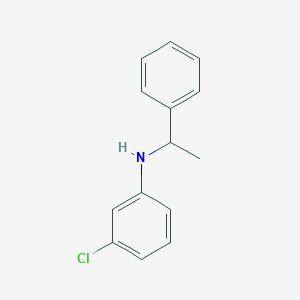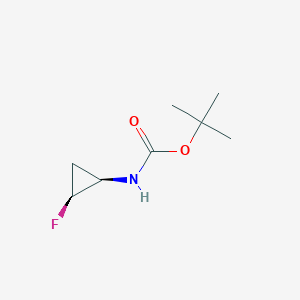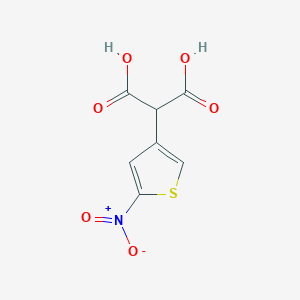
Propanedioic acid, (5-nitro-3-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (5-nitro-3-thienyl)-, also known as 5-nitrothiophene-2,3-dicarboxylic acid, is a chemical compound with the molecular formula C7H3NO6S. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of propanedioic acid, (5-nitro-3-thienyl)- is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in inflammation and pain pathways. It may also work by binding to certain receptors in the body, which are involved in the regulation of pain and inflammation.
生化学的および生理学的効果
Propanedioic acid, (5-nitro-3-thienyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain weeds in agricultural settings. However, the biochemical and physiological effects of this compound in humans are not well understood, and further research is needed to determine its potential therapeutic uses.
実験室実験の利点と制限
Propanedioic acid, (5-nitro-3-thienyl)- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a relatively low toxicity, which makes it safe to handle in the laboratory.
However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on propanedioic acid, (5-nitro-3-thienyl)-. One potential area of research is the development of new drug delivery systems using this compound. It has been shown to form stable complexes with certain drugs, which could be used to improve their effectiveness and reduce their toxicity.
Another potential area of research is the development of new materials using this compound. It has been shown to form stable complexes with certain metals, which could be used to create new materials with enhanced properties, such as conductivity and magnetism.
Finally, further research is needed to determine the potential therapeutic uses of this compound in humans. Its anti-inflammatory and analgesic effects in animal models suggest that it may have potential as a treatment for certain conditions, but more research is needed to determine its safety and effectiveness in humans.
合成法
The synthesis of propanedioic acid, (5-nitro-3-thienyl)- can be achieved through several methods. One of the most common methods is the reaction of Propanedioic acid, (5-nitro-3-thienyl)-hene-2-carboxylic acid with malonic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound as a yellow solid, which can be purified through recrystallization or chromatography.
科学的研究の応用
Propanedioic acid, (5-nitro-3-thienyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.
In agriculture, propanedioic acid, (5-nitro-3-thienyl)- has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds and can be used in combination with other herbicides to increase their effectiveness.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to form stable complexes with certain metals, which can be used to create new materials with enhanced properties, such as conductivity and magnetism.
特性
CAS番号 |
104554-66-7 |
|---|---|
製品名 |
Propanedioic acid, (5-nitro-3-thienyl)- |
分子式 |
C7H5NO6S |
分子量 |
231.18 g/mol |
IUPAC名 |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
InChIキー |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
その他のCAS番号 |
104554-66-7 |
同義語 |
5-Nitro-3-thiophemalonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



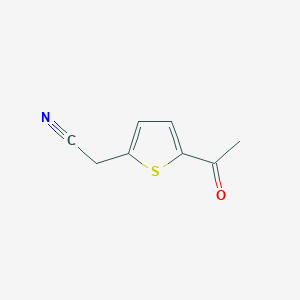
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

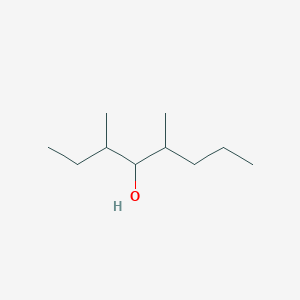
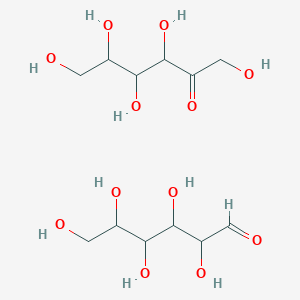
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
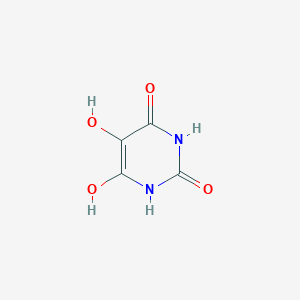
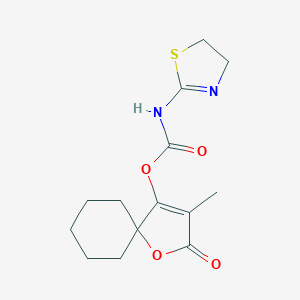
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
